5-Bromo-2-nitropyridine
Overview
Description
5-Bromo-2-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol . It is a colorless or faint yellow solid at room temperature and is often used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes . The compound is known for its applications in various chemical reactions and its role in scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the respiratory system . This compound interacts with the respiratory system, causing potential irritation and other effects.
Mode of Action
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
Biochemical Pathways
It is known to be used in the synthesis of novel benzimidazoles, which are potent inhibitors of tie-2 and vegfr-2 tyrosine kinase receptors . These receptors play crucial roles in angiogenesis and blood vessel maturation, suggesting that this compound may indirectly influence these processes.
Pharmacokinetics
It is known that this compound can be absorbed through the skin and respiratory tract . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Exposure to this compound can lead to a range of health effects. In a reported case of a man exposed to this compound at work, symptoms included dizziness, fatigue, nausea, vomiting, chest distress, diffuse cyanosis, and coma. Laboratory findings indicated methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure . Delayed encephalopathy was also observed 82 days after exposure .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
5-Bromo-2-nitropyridine can be synthesized from 2-amino-5-bromopyridine through an oxidation reaction using hydrogen peroxide. The process involves the following steps :
Bromination: N-Bromosuccinimide (NBS) bromination of 2-aminopyridine in acetonitrile at 0-5°C delivers 5-bromo-2-aminopyridine with good regioselectivity (>20:1).
Oxidation: The brominated amino-pyridine is then reacted with an oxidant mixture, yielding this compound after dilution with water and isopropanol.
Industrial Production Methods:
In large-scale production, the oxidation of 2-amino-5-bromopyridine is carried out using hydrogen peroxide in an acetone/water mixture. The reaction is controlled at specific temperatures and involves the use of catalysts and anti-solvents to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can be further oxidized to form different products.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Catalysts: Various catalysts can be used to enhance reaction rates and selectivity.
Major Products Formed:
5-Bromo-2-aminopyridine: Formed through reduction of the nitro group.
Other Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
5-Bromo-2-nitropyridine is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include :
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Pesticides: Employed in the production of agrochemicals.
Dyes: Utilized in the dye industry for the synthesis of colorants.
Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
- 2-Chloro-3-nitropyridine
- 5-Bromo-1,2,3-trifluorobenzene
- 5-Bromo-2-furoic acid
Comparison:
5-Bromo-2-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-bromo-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXLNCPVSUCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355827 | |
Record name | 5-Bromo-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-50-3 | |
Record name | 5-Bromo-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known health risks associated with 5-Bromo-2-nitropyridine exposure?
A: A case report documented severe health effects following occupational exposure to this compound. The individual experienced dizziness, fatigue, nausea, vomiting, chest distress, cyanosis, and coma. [] Medically, this manifested as methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure. [] Delayed encephalopathy was also observed two months post-exposure. [] This highlights the compound's potential for significant toxicity via skin and respiratory absorption.
Q2: What is the molecular structure and spectroscopic characterization of this compound?
A: this compound has been analyzed using spectroscopic techniques like Fourier Transform-Raman and Fourier Transform-Infrared spectroscopy. [, , ] These studies provided insights into the vibrational modes and structural characteristics of the molecule, supporting its identification and characterization.
Q3: Can you elaborate on the synthesis of this compound and any challenges associated with large-scale production?
A: One method for synthesizing this compound involves the hydrogen peroxide oxidation of the corresponding amine. [] Scaling up this process presented challenges related to conversion rates, impurity control, and reproducibility. [] Safety concerns were also paramount due to the use of hydrogen peroxide. [] Thorough investigation using reaction and adiabatic calorimetry was essential to establish safe and robust production protocols. []
Q4: How does the structure of this compound influence its reactivity?
A: Research indicates that the presence of bromine and the nitro group in the molecule influences its reactivity with ammonia. [] The position of these substituents, particularly the nitro group, relative to other functional groups on the pyridine ring impacts the rate and selectivity of substitution reactions. []
Q5: Are there any known applications of this compound in polymer chemistry?
A: this compound serves as a precursor for synthesizing diamine monomers used in polyimide production. [] Specifically, it reacts with bisphenol A to form 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] propane. [] This diamine monomer, when combined with aromatic dianhydrides, yields polyimides with desirable properties like high transparency and organosolubility. []
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